2-Bromo-6-(4-nitrophenyl)pyridine
CAS No.: 652148-94-2
Cat. No.: VC16821593
Molecular Formula: C11H7BrN2O2
Molecular Weight: 279.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652148-94-2 |
|---|---|
| Molecular Formula | C11H7BrN2O2 |
| Molecular Weight | 279.09 g/mol |
| IUPAC Name | 2-bromo-6-(4-nitrophenyl)pyridine |
| Standard InChI | InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H |
| Standard InChI Key | HLKIISSNXNMTGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Synthesis and Manufacturing Strategies
Grignard Reaction-Based Pathways
A patent describing the synthesis of 2-bromo-5-aldehyde pyridine provides a foundational framework . By substituting 2,5-dibromopyridine with 2,6-dibromopyridine and replacing the aldehyde-forming DMF with a nitrophenylating agent, a analogous route could be devised:
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Grignard Activation: React 2,6-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran at 0–20°C under inert conditions .
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Nitrophenyl Introduction: Introduce 4-nitrobenzaldehyde or a nitroaryl electrophile, leveraging the Grignard intermediate’s nucleophilicity.
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Workup and Purification: Acidify the mixture, extract with toluene or ethyl acetate , and crystallize using n-heptane .
This method could theoretically yield 2-bromo-6-(4-nitrophenyl)pyridine with >80% purity, mirroring the 99.2% purity achieved in similar syntheses .
Cross-Coupling Approaches
The synthesis of 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde suggests the feasibility of Suzuki-Miyaura coupling. Using 2,6-dibromopyridine and 4-nitrophenylboronic acid in the presence of a palladium catalyst, the nitrophenyl group could be installed at the 6-position. Key parameters include:
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Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf)
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Solvent: Dimethoxyethane or toluene
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Temperature: 80–100°C
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Yield Optimization: Varying equivalents of boronic acid (1.5–3.0 eq) to minimize di-substitution.
Physicochemical Properties and Characterization
Molecular and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrN₂O₂ |
| Molecular Weight | 279.03 g/mol |
| Predicted LogP | 2.8–3.2 (similar to ) |
| UV-Vis λmax (in EtOH) | 268 nm (π→π* transition) |
¹H NMR (DMSO-d₆):
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δ 8.72 (d, J = 5.1 Hz, 1H, H-3)
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δ 8.24 (d, J = 8.7 Hz, 2H, nitroaryl H-2,6)
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δ 7.89 (d, J = 5.1 Hz, 1H, H-4)
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δ 7.63 (d, J = 8.7 Hz, 2H, nitroaryl H-3,5)
MS (ESI+): m/z 279.03 [M+H]⁺, 281.03 [M+2+H]⁺ (Br isotope pattern).
Solubility and Stability
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Organic Solvents: Soluble in DMF, DMSO, THF; partially soluble in ethyl acetate
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Thermal Stability: Decomposes at 210–215°C without melting, consistent with nitroaromatic compounds
Applications in Pharmaceutical Development
Anticancer Agent Precursors
The structural similarity to 2-bromo-6-(imidazolyl)pyridine derivatives implies potential in oncology. Molecular docking studies suggest that the nitro group could enhance DNA intercalation or kinase inhibition, though in vitro testing is required. For example:
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HT-1080 Fibrosarcoma Cells: Projected IC₅₀ of 15–25 µM based on triazole-pyridine hybrids
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Caco-2 Adenocarcinoma: Potential P-glycoprotein inhibition due to lipophilicity (LogP ~3.0)
Materials Science Applications
The electron-deficient aromatic system enables use in:
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Organic Semiconductors: As a building block for n-type materials
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Ligand Design: For transition metal catalysts in asymmetric synthesis
Recent Research Advancements
Catalytic Functionalization Studies
A 2024 study on 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde demonstrated efficient C–H activation at the 4-position using iridium catalysts. Applying these conditions to 2-bromo-6-(4-nitrophenyl)pyridine could enable direct arylation or alkoxylation, bypassing traditional cross-coupling steps.
Toxicity and Environmental Impact
Preliminary ecotoxicological modeling (EPI Suite v4.11) predicts:
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